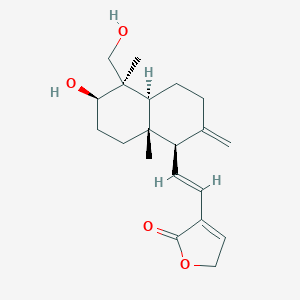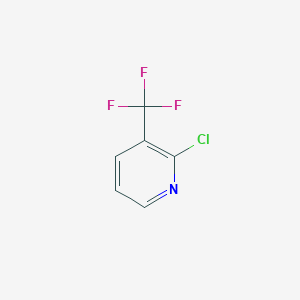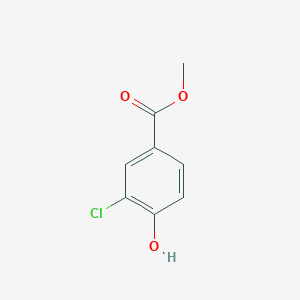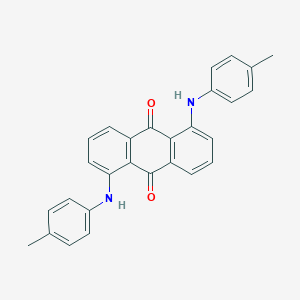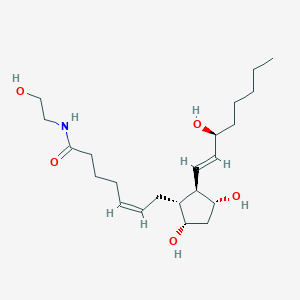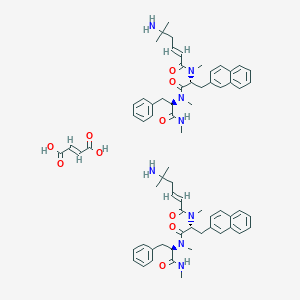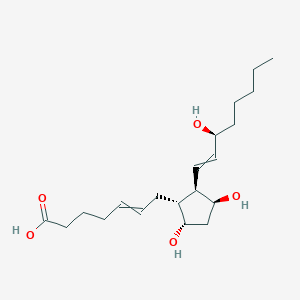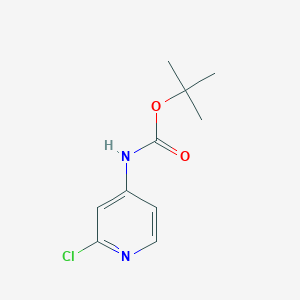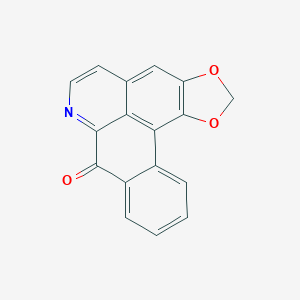
Liriodenin
Übersicht
Beschreibung
Liriodenine is a bio-active isolate of the Chinese medicinal herb Zanthoxylum nitidum. This compound is an oxoaporphine alkaloid and has been found in various plant families such as Rutaceae, Magnoliaceae, Monimiaceae, Menispermaceae, and Annonaceae . Liriodenine exhibits a wide range of biological activities, including antimicrobial, anticancer, and cardiovascular effects, making it a promising candidate for therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Liriodenine has been extensively studied for its potential therapeutic applications. In the field of medicine, it has shown promising anticancer properties by inducing apoptosis in various cancer cell lines, including breast cancer, ovarian cancer, and hepatoma cells . Liriodenine also exhibits antimicrobial activity against a wide range of microorganisms, including bacteria and fungi . In plant biology, liriodenine has been found to play a role in osmotic adjustment during water stress, suggesting its potential use in enhancing drought tolerance in plants .
Wirkmechanismus
Target of Action
Liriodenine, an oxoaporphine alkaloid, has been found to interact with several targets in the body. It has been shown to have antimicrobial, anticancer, and cardiovascular effects, and it has an affinity for some receptors . In the context of cancer, liriodenine has been found to inhibit topoisomerase II, a necessary enzyme for DNA replication and separation of recent replicas in eukaryotic cells .
Mode of Action
Liriodenine interacts with its targets in a variety of ways. For instance, in cancer cells, it has been proposed to act through topoisomerase II inhibition, cell cycle blocking, and apoptosis induction . In pulmonary adenocarcinoma human cells (A549), liriodenine has been observed to block the cellular cycle progression in the G2/M phase by the accumulation pathway in the G2 phase of cyclines (B1) and the kinase activity inhibition of the B1/CDK1 complex .
Biochemical Pathways
Liriodenine affects several biochemical pathways. It has been shown to cause cell death by activation of caspases. In A549 cells treated with this alkaloid, the PARP protein degradation was observed, this protein is a substrate for several caspases, presenting the induction of apoptosis . Furthermore, liriodenine increases intracellular nitric oxide (ON) levels simultaneously with the blocking of the G1 phase of the cell cycle in Hep G2 cells .
Pharmacokinetics
In silico analysis suggests that liriodenine displayed improved probable atp-competitive pim1 inhibition when compared to cx-4945, a drug currently in phase i/ii clinical trials against cholangiocarcinoma .
Result of Action
The molecular and cellular effects of liriodenine’s action are significant. It has been shown to suppress cell growth and induce apoptosis in human breast cancer MCF-7 cells through inhibition of Bcl-2, cyclin D1, and VEGF expression, and upregulation of p53 expression . Furthermore, it has been observed to significantly decrease cellular viability, induce the apoptotic rate, increase the formation of apoptotic nucleoli, and increase the caspase-3 activity of MCF-7 cells .
Action Environment
Environmental factors can influence the action of liriodenine. For instance, in tropical deciduous forests (TDFs), plants have developed various strategies to tolerate desiccation during the dry season. One strategy is osmotic adjustment, which includes the accumulation of secondary metabolites. Annona lutescens, a species that inhabits TDFs, increases and accumulates liriodenine alkaloid in its roots during the dry season . This suggests that environmental stressors such as water stress can modulate the biosynthesis of liriodenine .
Biochemische Analyse
Biochemical Properties
Liriodenine, an oxoaporphine alkaloid, is known to interact with various enzymes, proteins, and other biomolecules . It plays a significant role in biochemical reactions, particularly in osmotic adjustment during water stress in plants . The compound accumulates in the roots during the dry season, suggesting its involvement in drought tolerance .
Cellular Effects
Liriodenine exerts various effects on cellular processes. It influences cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to play a role in pH homeostasis .
Molecular Mechanism
At the molecular level, Liriodenine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to function as an osmolyte, contributing to osmotic adjustment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Liriodenine change over time. It has been observed that the concentration of Liriodenine in the roots increases from 540.855 μg g −1 after 15 days of water stress to 1239.897 μg g −1 after 35 days . This suggests that Liriodenine plays a crucial role in the response to water stress over time .
Dosage Effects in Animal Models
While specific dosage effects of Liriodenine in animal models are not mentioned in the available literature, its wide range of biological activities suggests that it could have varying effects at different dosages .
Metabolic Pathways
Liriodenine is involved in various metabolic pathways. While specific enzymes or cofactors it interacts with are not mentioned in the available literature, its role in osmotic adjustment suggests it may affect metabolic flux or metabolite levels .
Transport and Distribution
Its accumulation in the roots during water stress suggests it may be transported to where it is most needed .
Subcellular Localization
Given its role in osmotic adjustment and pH homeostasis, it may be localized to specific compartments or organelles where these processes occur .
Vorbereitungsmethoden
Liriodenine can be synthesized through various methods. One approach involves the reaction of liriodenine with gold compounds to form gold(III) complexes . For instance, liriodenine reacts with HAuCl4 and NaAuCl4 to produce [LH][AuCl4] and [AuCl3L], respectively . These reactions are typically carried out under controlled conditions, and the resulting compounds are characterized using techniques such as IR spectroscopy, mass spectrometry, and NMR spectroscopy .
Analyse Chemischer Reaktionen
Liriodenine undergoes several types of chemical reactions, including coordination with metal ions and interactions with DNA. For example, liriodenine forms complexes with gold(III) ions, resulting in compounds that exhibit significant cytotoxicity towards tumor cell lines . These complexes interact with DNA mainly through intercalation, where the planar structure of liriodenine inserts between the base pairs of the DNA double helix . Additionally, liriodenine can inhibit topoisomerase I activity, which is crucial for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Liriodenine is structurally related to other aporphine alkaloids such as anonaine and oxoaporphine . Compared to these compounds, liriodenine exhibits unique biological activities, particularly its potent anticancer and antimicrobial properties . Similar compounds include:
- Anonaine
- Oxoaporphine
- (+)-Syringaresinol
- (+)-Yangambin
- p-Hydroxybenzoic acid
- Vanillic acid
- Vanillin
- Syringic acid
- Syringaldehyde
Liriodenine’s distinctiveness lies in its broad spectrum of biological activities and its potential therapeutic applications, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMCCPUVOAUBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C4C(=C2)C=CN=C4C(=O)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197165 | |
| Record name | Liriodenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-75-2 | |
| Record name | Liriodenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liriodenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liriodenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Liriodenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Liriodenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIRIODENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E134R7X4O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Liriodenine exhibits its effects through multiple mechanisms. It has been identified as a topoisomerase I and II inhibitor [, ], interfering with DNA replication and repair processes. [, ]. This inhibition leads to cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent. [, , ] Liriodenine also interacts with voltage-gated sodium (NaV) channels, particularly hNav1.2 and hNav1.6, blocking their activity []. This interaction suggests potential therapeutic applications for neurological and cardiac disorders. Additionally, Liriodenine impacts cell cycle progression by blocking it at the G2/M phase through the accumulation of cyclines and inhibiting B1/CDK1 complex kinase activity []. This cell cycle disruption contributes to its anti-proliferative effects in cancer cells [].
ANone: Liriodenine is an oxoaporphine alkaloid.
- Spectroscopic Data: Structural elucidation typically involves techniques like UV, IR, MS, and 1D & 2D NMR. [, , ]. Characteristic peaks in these spectra aid in confirming its identity. For detailed spectroscopic data, refer to the cited research articles.
A: While Liriodenine is not primarily known for its catalytic properties, research indicates it can inhibit enzymes like topoisomerases [, , ] and acetylcholinesterase []. These inhibitory actions contribute to its anti-cancer and potential anti-Alzheimer’s effects, respectively. [, , , ]
A: Computational methods like molecular docking are employed to predict Liriodenine's binding affinity to target proteins like topoisomerases [, ], PIM1 kinase [], and the epidermal growth factor receptor (EGFR). [] These studies help understand its interactions at a molecular level and provide insights into its mechanism of action.
A: Studies suggest that modifications to the Liriodenine structure, like methylation at specific positions, can alter its activity and potency. [, ] For instance, liriodenine methiodide demonstrated stronger antifungal activity compared to lysicamine methiodide, highlighting the importance of methylation for its antifungal properties. [] Additionally, the presence of hydroxybenzyl groups in benzylated dihydroflavones, related to liriodenine, influenced their cytotoxic activity, indicating the significance of specific functional groups for its anticancer potential. []
ANone: Information regarding specific resistance mechanisms to Liriodenine is limited and requires further investigation.
A: While Liriodenine exhibits potent biological activities, its safety profile requires further evaluation. Some studies have reported cytotoxic effects on healthy cells, highlighting the need for careful dosage optimization in future clinical applications. [, ] Long-term toxicity studies are crucial to assess its safety profile comprehensively.
ANone: Specific research on drug delivery and targeting strategies for Liriodenine is currently limited and presents an area for future exploration.
ANone: Analytical techniques used in Liriodenine research include:
- Extraction: Various extraction methods like maceration [, , ], Soxhlet extraction [, ], and liquid-liquid extraction [, , ] are employed to isolate Liriodenine from plant material.
- Chromatography: Techniques such as column chromatography [, , ], thin layer chromatography (TLC) [, , ], and high-performance liquid chromatography (HPLC) [, , , , , ] are used for separation, purification, and quantification of Liriodenine.
- Spectroscopy: Methods like UV-Vis spectrophotometry [, , , ], Infrared (IR) spectroscopy [, , , ], Mass Spectrometry (MS) [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ] are crucial for structural characterization and identification of Liriodenine.
- Biological Assays: In vitro assays, such as MTT assay [], flow cytometry [, , , ], and DNA laddering [], are used to evaluate its cytotoxic effects and mechanisms of action. In vivo studies, typically involving animal models, are employed to assess its efficacy in various disease models [, , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)
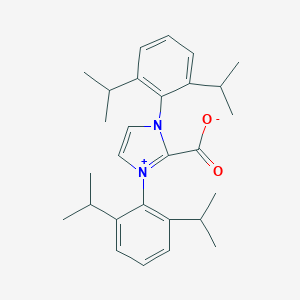
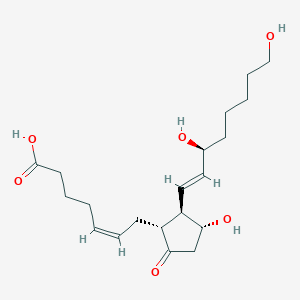
![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)
